

An In-depth Technical Guide to 3-(Benzylxy)propanal: Nomenclature, Synthesis, and Applications

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Compound of Interest

Compound Name: *3-(Benzylxy)propanal*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylxy)propanal is a valuable bifunctional organic molecule that serves as a key building block in the synthesis of a variety of more complex chemical entities. Its structure, incorporating both a reactive aldehyde group and a benzyl-protected hydroxyl moiety, allows for selective chemical transformations, making it a versatile intermediate in multistep synthetic pathways. The benzyl ether provides a stable protecting group that can be removed under specific conditions, while the aldehyde functionality is a gateway to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in research and drug development.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is crucial for effective scientific communication. **3-(Benzylxy)propanal** is known by several names, which can be found across chemical literature and supplier catalogs.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(phenylmethoxy)propanal.[\[1\]](#)[\[2\]](#)

Common synonyms include:

- 3-Benzyl-1-propanol
- 3-Benzylpropionaldehyde
- 3-(Phenylmethoxy)propanal[3]
- Propanal, 3-(phenylmethoxy)-[2]
- 3-Oxopropyl benzyl ether[4]

Understanding these different naming conventions is essential for conducting thorough literature searches and for sourcing the compound from commercial suppliers.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental for its handling, storage, and use in experimental setups.

Property	Value	Source
CAS Number	19790-60-4	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1]
Molecular Weight	164.20 g/mol	[1]
Appearance	Liquid	
Density	1.059 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.512	
Storage Temperature	2-8°C	

Synthesis of 3-(Benzyl)propanal

The most common and efficient laboratory-scale synthesis of **3-(Benzyl)propanal** involves the oxidation of its corresponding primary alcohol, 3-(benzyl)-1-propanol. The choice of

oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a widely used and reliable method for this transformation.

Synthesis of the Precursor: 3-(Benzylxy)-1-propanol

The starting material, 3-(benzylxy)-1-propanol, can be readily prepared from 1,3-propanediol.

Experimental Protocol: Synthesis of 3-(Benzylxy)-1-propanol[1]

- In a 2 L flask, dissolve 1,3-propanediol (38 g, 0.5 moles) and benzyl bromide (85.5 g, 0.5 moles) in 500 mL of dry tetrahydrofuran (THF).
- Cool the solution to 0°C using an ice/salt bath.
- Add potassium tert-butoxide (56 g, 0.5 moles) portion-wise, ensuring the internal temperature does not exceed 20°C.
- Stir the reaction mixture at room temperature overnight.
- Pour the mixture into 1 L of 2N HCl and 1 L of water.
- Saturate the aqueous layer with NaCl and extract with 1.5 L of diethyl ether.
- Wash the organic phase three times with water, dry over anhydrous sodium sulfate (Na_2SO_4), and evaporate the solvent to yield the crude product as an oil.
- Purify the oil by distillation under reduced pressure (e.g., ~0.05 mmHg, 95-105°C) to obtain pure 3-(benzylxy)-1-propanol as a colorless liquid.

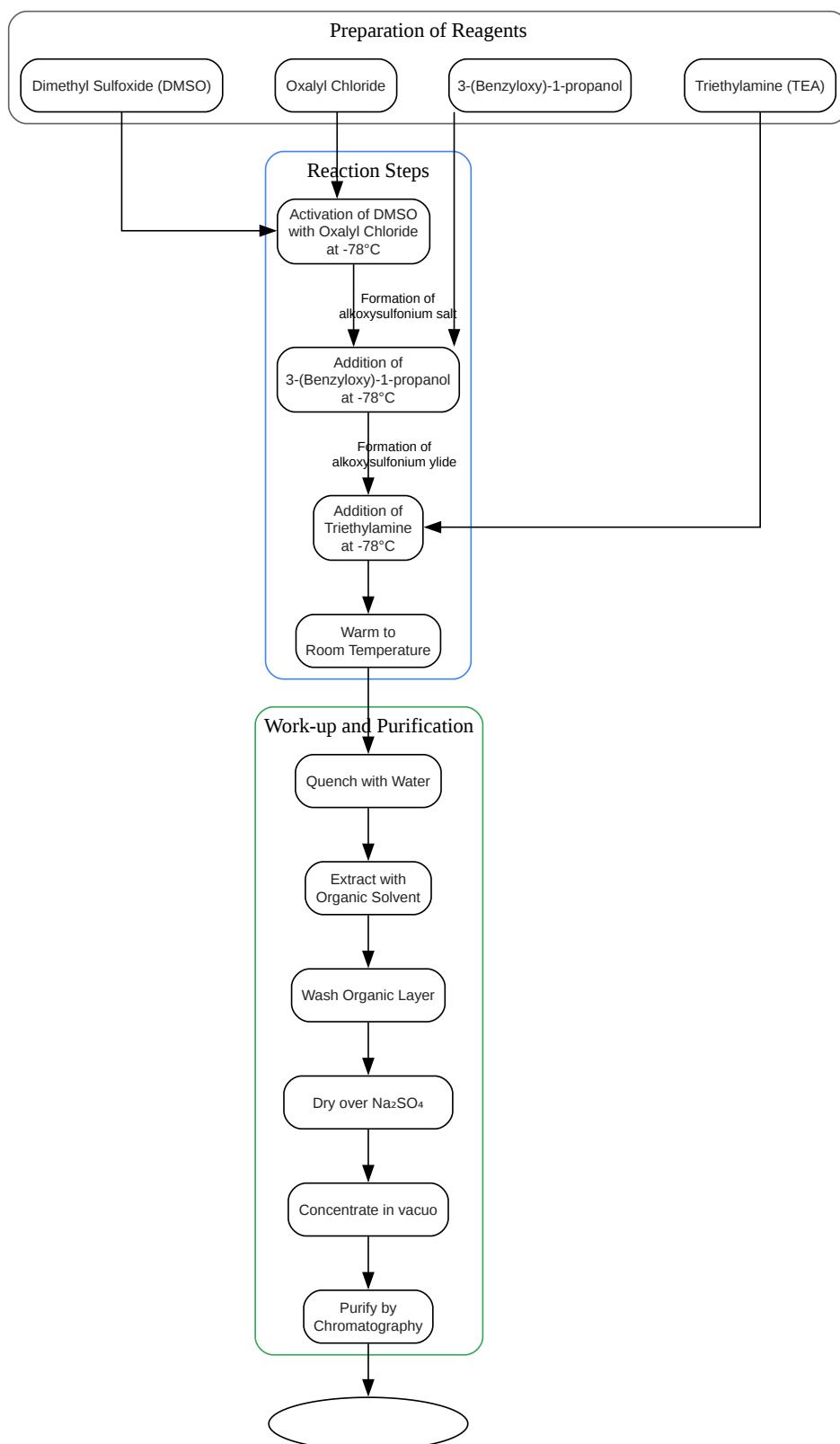
Oxidation to 3-(Benzylxy)propanal: The Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA). This method is favored for its mild reaction conditions, which are compatible with a wide range of functional groups.

Causality Behind Experimental Choices:

- Low Temperature (-78°C): The reaction is conducted at low temperatures to control the formation of the reactive intermediate, the alkoxysulfonium ylide, and to prevent side reactions.
- Oxalyl Chloride: This is the activating agent for DMSO. Its reaction with DMSO forms the electrophilic species that reacts with the alcohol.
- Triethylamine (TEA): As a hindered, non-nucleophilic base, TEA facilitates the deprotonation of the intermediate to form the ylide, which then collapses to the desired aldehyde and dimethyl sulfide.

Below is a diagram illustrating the workflow for the Swern oxidation.



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Caption: Workflow for the synthesis of **3-(Benzylxy)propanal** via Swern oxidation.

Experimental Protocol: Swern Oxidation of 3-(Benzylxy)-1-propanol

- To a stirred solution of oxalyl chloride (2.0 equivalents) in dry dichloromethane (DCM) at -78°C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in DCM dropwise.
- Stir the mixture for 15 minutes at -78°C.
- Add a solution of 3-(benzyloxy)-1-propanol (1.0 equivalent) in DCM dropwise to the reaction mixture.
- Stir for 30 minutes at -78°C.
- Add triethylamine (5.0 equivalents) dropwise to the mixture.
- Continue stirring at -78°C for 15 minutes, then allow the reaction to warm to room temperature.
- Quench the reaction by adding water.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford **3-(Benzylxy)propanal**.

Reactivity and Applications in Research and Drug Development

The aldehyde functionality in **3-(Benzylxy)propanal** is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceutically active compounds.

Key Reactions of the Aldehyde Group

- Wittig Reaction: **3-(Benzylxy)propanal** can undergo Wittig olefination to form alkenes. This reaction is fundamental for extending the carbon chain and introducing a double bond, which

can be further functionalized.[5][6]

- Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced *in situ* to the corresponding amine. This is a powerful method for forming carbon-nitrogen bonds.[7][8]
- Aldol and Related Condensations: As an enolizable aldehyde, it can participate in aldol reactions to form β -hydroxy carbonyl compounds, providing a route to polyketide-like structures.
- Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols.
- Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

Applications in the Synthesis of Bioactive Molecules

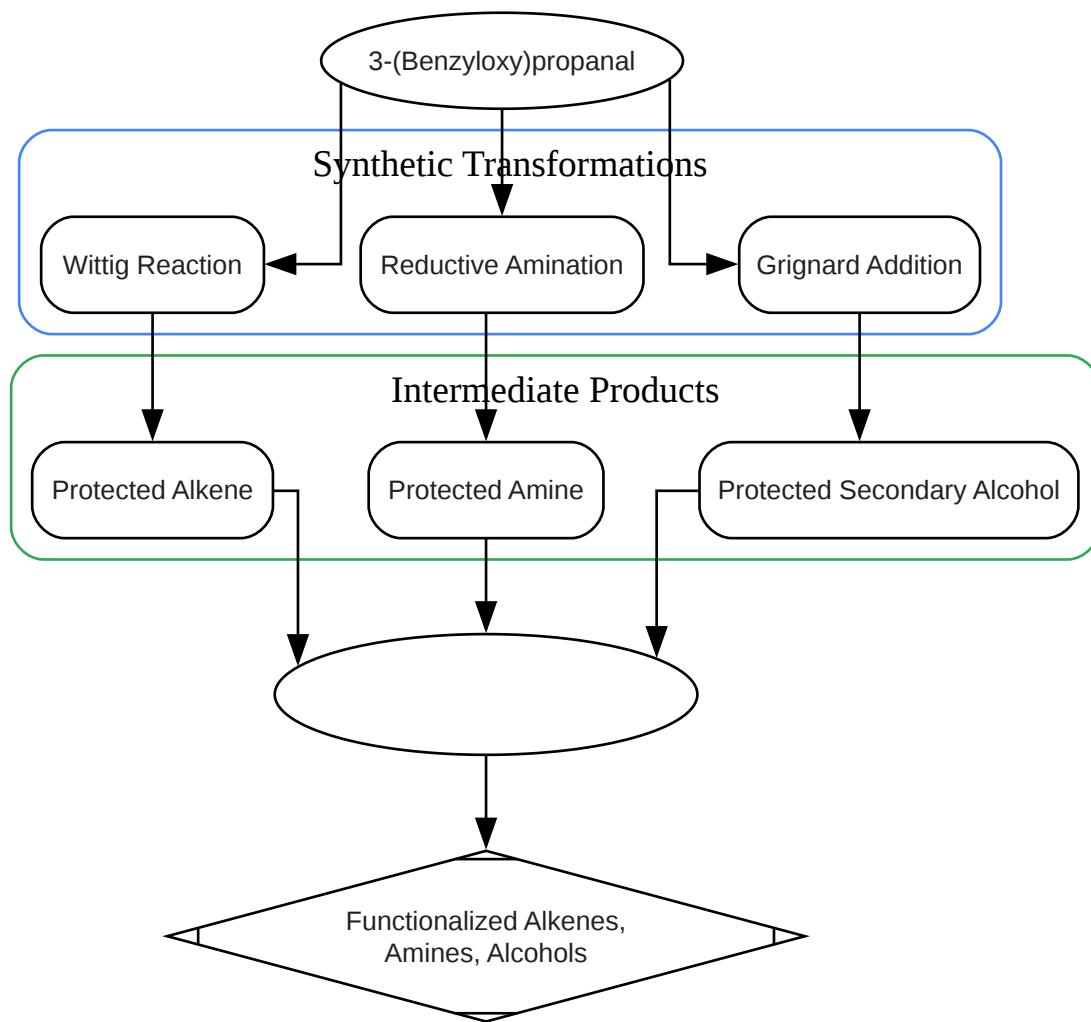
The strategic placement of the benzyloxy group allows for late-stage deprotection to reveal a primary alcohol, which can be a key pharmacophore or a point for further derivatization.

Synthesis of Anticancer Agents: **3-(BenzylOxy)propanal** derivatives have been utilized in the synthesis of novel compounds with potential therapeutic applications. For instance, related benzyloxy-containing aldehydes are precursors to benzyloxybenzaldehyde derivatives that have shown significant anticancer activity against cell lines such as HL-60 by inducing apoptosis and arresting the cell cycle.[9][10] Furthermore, derivatives of 3-(benzyloxy)propanoic acid, which can be synthesized from **3-(BenzylOxy)propanal**, have been incorporated into quinoxaline structures to create N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. These compounds have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7.[3]

Synthesis of Antiviral Compounds: The structural motif present in **3-(BenzylOxy)propanal** is relevant in the development of antiviral agents. While direct use of **3-(BenzylOxy)propanal** in a specific antiviral drug is not extensively documented in the provided results, the synthesis of various benzo-heterocyclic amine compounds with broad-spectrum antiviral activities highlights the importance of such building blocks in medicinal chemistry.[11][12][13][14] For example, a

patent for compounds useful in treating influenza virus infections describes the synthesis of complex heterocyclic structures where benzyloxy-containing side chains are present.[15]

The following diagram illustrates a general synthetic pathway where **3-(BenzylOxy)propanal** is used as a key intermediate.



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Caption: Synthetic utility of **3-(BenzylOxy)propanal** in generating diverse functionalized molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-(BenzylOxy)propanal**.

- **Hazards:** It is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).^[1] It may also cause respiratory irritation (H335).^[1]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
- **Storage:** Store in a cool, dry place, typically between 2-8°C, in a tightly sealed container.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.

Conclusion

3-(Benzyl)propanal is a highly useful and versatile synthetic intermediate. Its bifunctional nature, combining a reactive aldehyde with a stable benzyl-protected alcohol, provides chemists with a powerful tool for the construction of complex molecular architectures. The straightforward synthesis and the predictable reactivity of its functional groups make it an attractive building block in the fields of organic synthesis, medicinal chemistry, and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to effectively harnessing its synthetic potential.

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